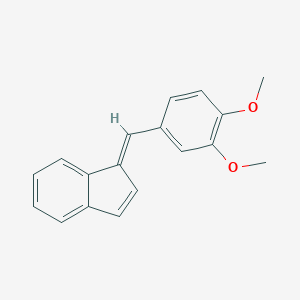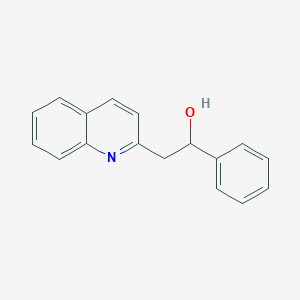![molecular formula C16H15NO4S B271437 (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid, also known as BOTA, is a thiazolopyridine derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a critical role in the development of inflammatory diseases. This compound also possesses analgesic properties by inhibiting the production of prostaglandins, which are involved in the perception of pain. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid in lab experiments include its potent anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid. One potential direction is the development of new therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis process for this compound to make it more accessible for further studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of (8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid involves a multi-step process that begins with the reaction of 2-aminothiazole with ethyl acetoacetate to yield 4-ethyl-2-(2-oxo-2-phenylethyl)thiazole. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the thiazolopyridine ring system. The final step involves the reaction of the resulting compound with benzoyl chloride to introduce the benzoyl group at the 8-position of the molecule.
Applications De Recherche Scientifique
(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid has been extensively studied for its potential biological and pharmacological activities. In vitro studies have shown that this compound possesses potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess antitumor activities by inducing apoptosis in cancer cells and inhibiting angiogenesis. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Propriétés
Formule moléculaire |
C16H15NO4S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H15NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11H,6-9H2,(H,18,19) |
Clé InChI |
DZLRINQZFUBGSQ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CSC2=C(CC(C(=O)N21)CC(=O)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)